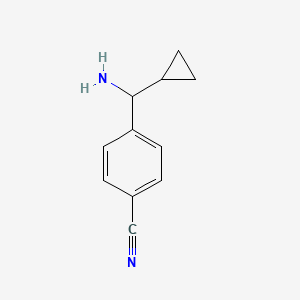
N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine: is a heterocyclic compound that features both azetidine and pyrazole rings Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods: Industrial production methods for N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for creating novel materials with specific functions .
Wirkmechanismus
The mechanism of action of N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A four-membered nitrogen-containing ring used in various chemical syntheses.
Pyrazole: A five-membered ring with two nitrogen atoms, commonly found in pharmaceuticals and agrochemicals.
Pyrrolidine: A five-membered nitrogen-containing ring similar to azetidine but with different reactivity and applications.
Uniqueness: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine is unique due to the combination of azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for chemical modifications and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11-5-7(4-9-11)10-6-2-8-3-6/h4-6,8,10H,2-3H2,1H3 |
InChI-Schlüssel |
IORQRCUVYUYDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
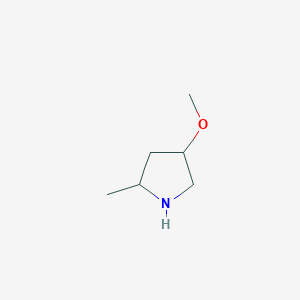
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)
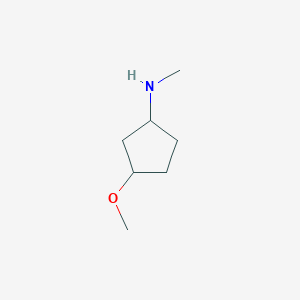

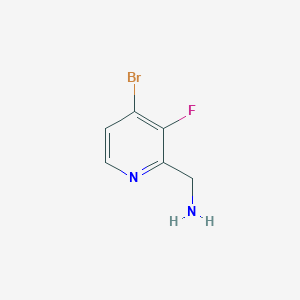

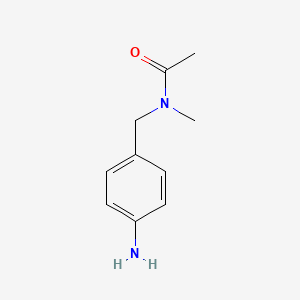


![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
